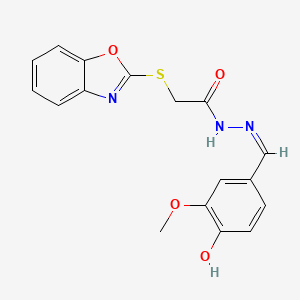
4-chloro-N'-(2,3-dihydroxybenzylidene)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N'-(2,3-dihydroxybenzylidene)benzenesulfonohydrazide, also known as Sulfamethazine, is a sulfonamide antibiotic that is commonly used in veterinary medicine to treat bacterial infections in animals. The compound has a broad spectrum of activity against gram-positive and gram-negative bacteria, making it a valuable tool in the fight against infectious diseases. In recent years, there has been growing interest in the compound's potential as a therapeutic agent in human medicine, particularly in the treatment of cancer.
Mécanisme D'action
The exact mechanism of action of sulfamethazine is not fully understood, but it is believed to work by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and replication. In cancer cells, sulfamethazine may act by inhibiting the activity of enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
4-chloro-N'-(2,3-dihydroxybenzylidene)benzenesulfonohydrazidene has been shown to have a number of biochemical and physiological effects in both bacteria and cancer cells. In bacteria, the compound inhibits the synthesis of folic acid, leading to impaired growth and replication. In cancer cells, sulfamethazine has been shown to induce cell cycle arrest and apoptosis, and may also inhibit angiogenesis and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of sulfamethazine is its broad spectrum of activity against a wide range of bacteria, making it a valuable tool in the fight against infectious diseases. However, the compound also has limitations, including the potential for resistance to develop over time, and the fact that it may have limited effectiveness against certain types of bacteria.
Orientations Futures
There are a number of potential future directions for research on sulfamethazine. One area of interest is its potential as a therapeutic agent in the treatment of cancer. Further studies are needed to fully understand the compound's mechanism of action in cancer cells, and to determine its effectiveness in clinical trials. Other potential future directions include the development of new analogs of sulfamethazine with improved efficacy and reduced toxicity, and the investigation of the compound's potential as an antimicrobial agent in human medicine.
Méthodes De Synthèse
4-chloro-N'-(2,3-dihydroxybenzylidene)benzenesulfonohydrazidene can be synthesized by reacting 4-chlorobenzenesulfonyl chloride with 2,3-dihydroxybenzaldehyde in the presence of hydrazine hydrate. The resulting product is purified by recrystallization to yield the final compound.
Applications De Recherche Scientifique
4-chloro-N'-(2,3-dihydroxybenzylidene)benzenesulfonohydrazidene has been extensively studied for its antimicrobial properties, and its effectiveness against a wide range of bacterial infections has been well documented. However, recent research has also focused on the compound's potential as an anticancer agent. Studies have shown that sulfamethazine can inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
Propriétés
IUPAC Name |
4-chloro-N-[(Z)-(2,3-dihydroxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c14-10-4-6-11(7-5-10)21(19,20)16-15-8-9-2-1-3-12(17)13(9)18/h1-8,16-18H/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKRKCJORIFHQT-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)/C=N\NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[(3-methyl-3-piperidinyl)methoxy]nicotinamide](/img/structure/B5968429.png)
![3-methyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5968434.png)
![6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol](/img/structure/B5968439.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5968445.png)
![N-[3-(dimethylamino)-2-methylpropyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5968458.png)
![2-(4-{1-[(1-methyl-1H-imidazol-5-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B5968476.png)
![3-[(cyclopropylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5968483.png)

![N-benzyl-1-{3-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}-N-methylmethanamine](/img/structure/B5968502.png)

![2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine](/img/structure/B5968511.png)
![N-(2-methylbenzyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5968518.png)
![2-[3-(carboxymethyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]octadecanoic acid](/img/structure/B5968523.png)

